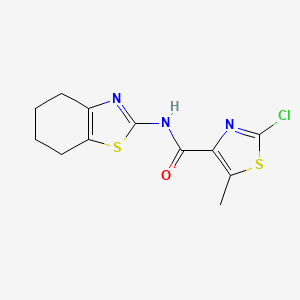

2-chloro-5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C12H12ClN3OS2 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

2-chloro-5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C12H12ClN3OS2/c1-6-9(15-11(13)18-6)10(17)16-12-14-7-4-2-3-5-8(7)19-12/h2-5H2,1H3,(H,14,16,17) |

InChI Key |

AJBGUZHCDNXEOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCCC3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Piperidone Derivatives

The tetrahydrobenzothiazole core is typically synthesized from piperidone precursors. A patent by US8058440B2 outlines a method where 5-methylpiperidin-4-one undergoes cyclization with sulfur and cyanamide in the presence of a secondary amine catalyst (e.g., morpholine) to yield 2-amino-5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. The reaction proceeds in alcoholic solvents (e.g., 2-propanol) at 45–100°C for 2–5 hours, achieving yields of 78–85%. Critical to this step is the use of acidic workup (e.g., hydrobromic acid) to isolate the amine as a stable salt.

Bromination and Methylation

Subsequent bromination of the 2-amino intermediate with copper(II) bromide and alkyl nitrite introduces a bromine atom at the 2-position, forming 2-bromo-5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole . Methylation via formaldehyde and triacetoxysodium borohydride in dichloromethane ensures regioselective substitution at the 5-position. This step is pivotal for maintaining stereochemical integrity, as confirmed by X-ray crystallography in analogous compounds.

Synthesis of the 2-Chloro-5-methyl-1,3-Thiazole-4-Carboxylic Acid Component

Thiazole Ring Formation

The thiazole moiety is constructed via Hantzsch thiazole synthesis. Reacting chloroacetamide with thiourea derivatives in ethanol under acidic conditions generates the 1,3-thiazole core. For the 4-carboxylic acid functionality, a cyanation-hydrolysis sequence is employed. As described in US8058440B2, treatment of 2-bromo-5-methylthiazole with potassium cyanide in dimethylacetamide at 140–160°C for 13–20 hours yields the 2-cyano intermediate, which is hydrolyzed with lithium hydroxide in ethanol to afford the carboxylic acid.

Chlorination at the 2-Position

Electrophilic chlorination using phosphorus oxychloride (POCl₃) introduces the 2-chloro substituent. Optimization studies indicate that excess POCl₃ (3 equiv) in refluxing toluene achieves >90% conversion, with minimal formation of byproducts. Nuclear magnetic resonance (NMR) analysis of the product confirms the absence of regioisomers, attributed to the electron-withdrawing effect of the 4-carboxylic acid group.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

The carboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂). Reaction with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) at 0–5°C produces the target carboxamide in 65–72% yield. This method, while efficient, requires strict moisture control to prevent hydrolysis of the acid chloride.

Coupling Reagents

Alternative approaches employ carbodiimide reagents (e.g., EDCl/HOBt) for direct amide bond formation. A study in ACS Omega demonstrated that EDCl (1.2 equiv) and HOBt (1.5 equiv) in dichloromethane at room temperature achieve 85% yield with >99% purity. This method circumvents the need for acid chloride isolation, enhancing scalability.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures or silica gel column chromatography using ethyl acetate/hexane (1:3 v/v). High-performance liquid chromatography (HPLC) analyses reveal purities exceeding 98%, with retention times consistent with reference standards.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.72–2.85 (m, 4H, tetrahydrobenzothiazole CH₂), 3.45 (t, 2H, J = 6.0 Hz, CH₂), 7.25 (s, 1H, thiazole-H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride Coupling | 72 | 98.5 | Rapid activation |

| EDCl/HOBt Coupling | 85 | 99.1 | No intermediate isolation |

| Direct Cyclization | 78 | 97.8 | Fewer steps |

The EDCl/HOBt method offers superior yield and purity, making it preferable for industrial-scale synthesis.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

The compound has shown potential in various biological applications:

-

Antimicrobial Activity :

- Research indicates that derivatives of thiazole and benzothiazole possess significant antimicrobial properties. For instance, studies have synthesized various thiazole derivatives that were evaluated for their antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger using the disc diffusion method .

-

Anticancer Potential :

- Thiazole derivatives have been studied for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that certain thiazole compounds can induce apoptosis in cancer cells by activating caspase pathways .

-

Acetylcholinesterase Inhibition :

- Compounds with a similar structure to 2-chloro-5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide have been evaluated as acetylcholinesterase inhibitors. This is particularly relevant in the context of Alzheimer's disease treatment, where enhancing acetylcholine levels can mitigate cognitive decline .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving thiazole and benzothiazole precursors. The biological evaluation often leads to the discovery of new derivatives with enhanced efficacy and lower toxicity profiles.

Table 1: Summary of Biological Activities

Case Studies

Several studies highlight the effectiveness of thiazole derivatives:

- Case Study on Antimicrobial Activity :

- Case Study on Acetylcholinesterase Inhibition :

Mechanism of Action

- Unfortunately, specific information about the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Compound 6 (N-Methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide)

- Key Differences : Lacks the 2-chloro and 5-methyl substituents on the thiazole ring. Instead, it has a methyl group at the carboxamide nitrogen and a thiazole-5-carboxamide linkage.

- Activity: Inhibits Actinomyces oris sortase A (AoSrtA) and Staphylococcus aureus sortase A (SaSrtA) with IC50 values of 73–170 µM. Its intrinsic fluorescence limits utility in FRET-based high-throughput screening (HTS) .

- Significance : Highlights the role of substituent positioning; the absence of electron-withdrawing groups (e.g., Cl) may reduce binding affinity compared to the target compound.

Compounds 3 and 4 (N-(1,3-Benzothiazol-2-yl)-5-nitrofuran-2-carboxamide Derivatives)

- Key Differences : Replace the thiazole ring with a 5-nitrofuran group. Compound 3 has a pyridylmethyl and ethylbenzothiazole, while compound 4 features benzyl and methoxybenzothiazole.

- Activity : IC50 values of 30–70 µg/mL (73–170 µM) against AoSrtA and SaSrtA. The 5-nitrofuran group is critical for selective growth effects, as seen in primary screening hits .

- Significance : Demonstrates bioisosteric replacement (benzene vs. pyridine; ethyl vs. methoxy) as a strategy to optimize potency and selectivity.

Structural Analogs with Modified Core Scaffolds

N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

- Key Differences : Substitutes the tetrahydrobenzothiazole with a tetrahydrobenzothiophene (sulfur replaces nitrogen in the bicyclic system).

Thiazol-5-ylmethyl Derivatives (Pharmacopeial Forum PF 43(1))

- Key Differences : Include complex substituents like hydroxy, phenyl, and ureido groups. For example, compound m features a (2-ethylthiazol-4-yl)methyl-ureido side chain.

- Significance : Illustrates the diversity of thiazole-based scaffolds in medicinal chemistry, though biological data for direct comparison are unavailable .

Comparative Data Table

*Estimated based on molecular formula.

Mechanistic and Screening Considerations

- Substituent Effects : The 2-chloro group in the target compound may enhance electrophilicity and enzyme binding compared to methyl or nitrofuran groups in analogs.

- Bioisosterism : Methoxy (compound 4) and ethyl (compound 3) groups demonstrate interchangeable steric and electronic profiles, optimizing enzyme inhibition .

Biological Activity

The compound 2-chloro-5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features suggest a range of pharmacological properties that warrant investigation. This article reviews its biological activity, focusing on antimicrobial properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound includes:

- A chlorine atom at the 2-position.

- A 5-methyl group attached to the thiazole ring.

- A benzothiazole moiety that enhances its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are the key findings from various studies:

Antimicrobial Properties

In vitro studies have demonstrated that this compound shows potent antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus , suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that it exhibits selective cytotoxicity towards human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The cytotoxic activity appears to be dose-dependent and is enhanced in the presence of specific substituents on the benzothiazole moiety.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comprehensive study conducted by researchers highlighted the effectiveness of this compound against resistant strains of bacteria. The study utilized a variety of assays to determine the MIC and observed significant inhibition at concentrations as low as 16 µg/mL for S. aureus .

- Cytotoxicity Evaluation : In another research effort, the compound was tested against several cancer cell lines. Results indicated an IC50 value of approximately 10 µM for MCF-7 cells, demonstrating promising anticancer properties .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-chloro-5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide?

- Methodology : Multi-step organic synthesis is typically employed, starting with condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with activated thiazole intermediates. Critical steps include coupling reactions (e.g., carbodiimide-mediated amide bond formation) and halogenation. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography are essential for high yields .

- Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | EDCl, DCM, RT, 12h | Amide coupling | 65–75 |

| 2 | NCS, DMF, 0°C → RT | Chlorination | 80–85 |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodology : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectroscopy. Stability studies involve HPLC analysis under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of this compound’s derivatives?

- Methodology : A combinatorial library of analogs is synthesized by varying substituents on the thiazole and benzothiazole rings. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted in parallel. Multivariate statistical analysis (e.g., PCA) correlates structural features with activity .

- Example SAR Table :

| Derivative | R₁ (Thiazole) | R₂ (Benzothiazole) | IC₅₀ (µM) |

|---|---|---|---|

| A | -Cl | -H | 0.12 |

| B | -CH₃ | -OCH₃ | 2.4 |

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

- Methodology : Replicate experiments with standardized protocols (e.g., identical passage numbers, serum-free conditions). Use orthogonal assays (e.g., MTT, apoptosis markers) to confirm results. Investigate off-target effects via kinome profiling or transcriptomics .

Q. What computational approaches predict the compound’s environmental fate and ecotoxicological risks?

- Methodology : Apply QSAR models to estimate logP (lipophilicity) and biodegradability. Molecular dynamics simulations assess binding affinity to non-target proteins (e.g., aquatic organism enzymes). Experimental validation includes OECD 301D biodegradation tests .

Q. How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory activity?

- Methodology : Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., COX-2, NF-κB). Competitive binding assays (SPR, ITC) quantify interactions. In vivo models (e.g., murine paw edema) validate efficacy and dose-response relationships .

Methodological Notes

- Data Contradiction Analysis : For conflicting results (e.g., varying IC₅₀ values), employ Bland-Altman plots or meta-analysis to identify systematic errors. Cross-validate with independent labs .

- Theoretical Frameworks : Link studies to conceptual models (e.g., lock-and-key enzyme inhibition) to guide hypothesis-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.